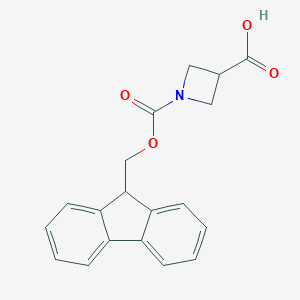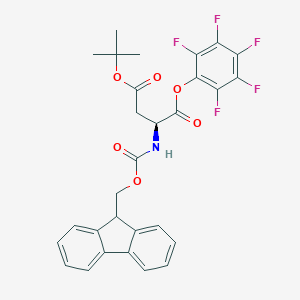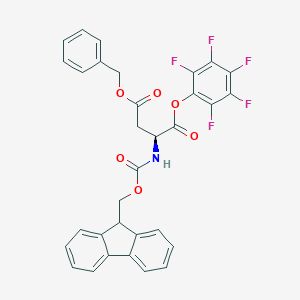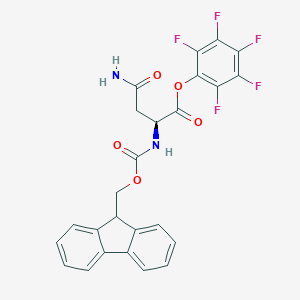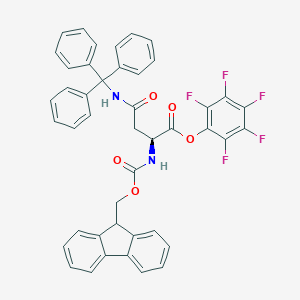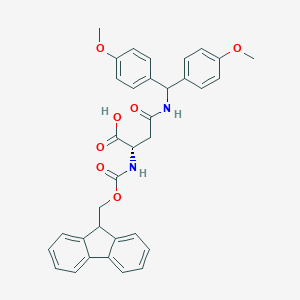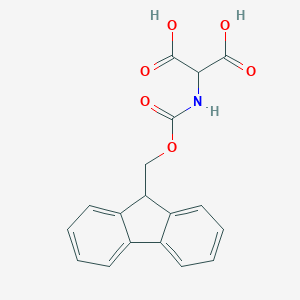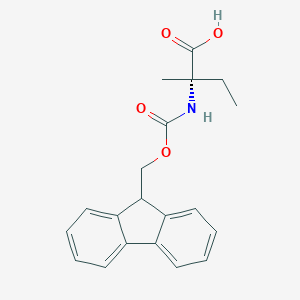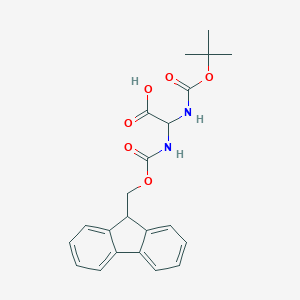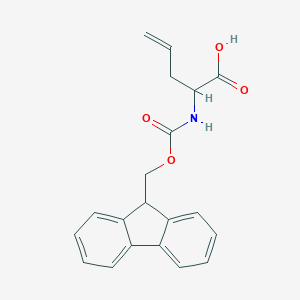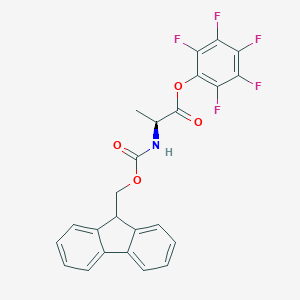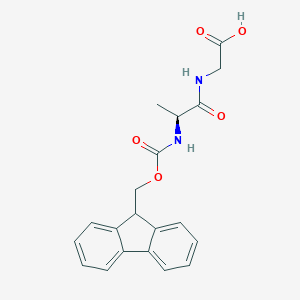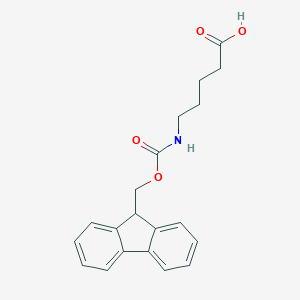
Fmoc-5-Ava-OH
概述
描述
Fmoc-5-Ava-OH: is a synthetic organic compound commonly used in peptide synthesis. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which serves as a protective group for amino acids during peptide synthesis . This compound is known for its stability and ease of removal under mild conditions, making it a popular choice in the field of organic chemistry.
科学研究应用
Chemistry:
Peptide Synthesis: Widely used in the synthesis of peptides due to its stability and ease of removal.
Biology:
Protein Engineering: Utilized in the synthesis of peptide-based probes and inhibitors for studying protein functions.
Medicine:
Drug Development: Employed in the synthesis of peptide-based drugs and therapeutic agents.
Industry:
作用机制
Target of Action
It is known that the compound is used in peptide synthesis , suggesting that its targets could be specific amino acid sequences in proteins.
Mode of Action
Fmoc-5-Ava-OH is a derivative of the amino acid valine, modified with a fluorenylmethyloxycarbonyl (Fmoc) group. The Fmoc group serves as a protective group for the amino group during peptide synthesis . The terminal carboxylic acid of this compound can react with primary amine groups in the presence of activators to form a stable amide bond .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the efficiency of its role in peptide synthesis could be affected by factors such as pH, temperature, and the presence of other compounds .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-5-Ava-OH typically involves the protection of the amino group of pentanoic acid with the Fmoc group. This can be achieved through the reaction of pentanoic acid with Fmoc chloride in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers and large-scale reactors allows for efficient production .
化学反应分析
Types of Reactions:
Substitution Reactions: The Fmoc group can be removed through a base-catalyzed reaction, typically using piperidine in dimethylformamide (DMF).
Coupling Reactions: The compound can undergo coupling reactions with other amino acids to form peptides.
Common Reagents and Conditions:
Reagents: Fmoc chloride, triethylamine, piperidine, carbodiimides.
Conditions: Room temperature, organic solvents like dichloromethane and DMF.
Major Products:
Fmoc-Protected Peptides: The primary products formed are peptides with the Fmoc group protecting the amino terminus.
相似化合物的比较
9-Fluorenylmethoxycarbonyl chloride (Fmoc-Cl): Used for the protection of amino groups in peptide synthesis.
Boc (tert-Butyloxycarbonyl) Amino Acids: Another class of protective groups used in peptide synthesis.
Uniqueness:
属性
IUPAC Name |
5-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4/c22-19(23)11-5-6-12-21-20(24)25-13-18-16-9-3-1-7-14(16)15-8-2-4-10-17(15)18/h1-4,7-10,18H,5-6,11-13H2,(H,21,24)(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULLSWWGYZWBPHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123622-48-0 | |
| Record name | 5-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}pentanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 5-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)pentanoic acid improve the performance of perovskite solar cells?
A: The research article "[High efficiency and stability of perovskite solar cells from π-conjugated 5-(Fmoc-amino) valeric acid modification]" [] investigates the incorporation of 5-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)pentanoic acid into perovskite solar cells. While the abstract doesn't provide specific details on the mechanism of action, it highlights that the modification leads to enhanced efficiency and stability of the solar cells. This suggests that the compound likely plays a role in optimizing the perovskite film formation, improving charge transport, or reducing defect sites within the cell, all of which can contribute to better device performance. Further research is needed to elucidate the precise interactions and mechanisms at play.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
